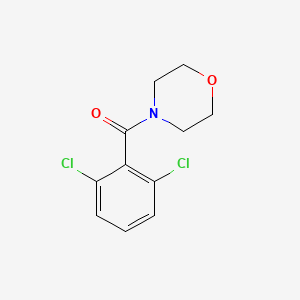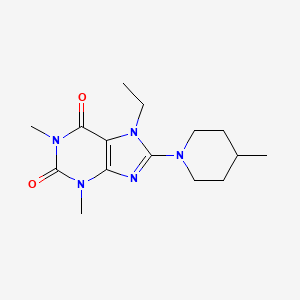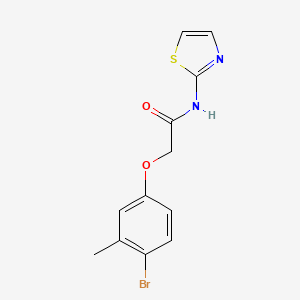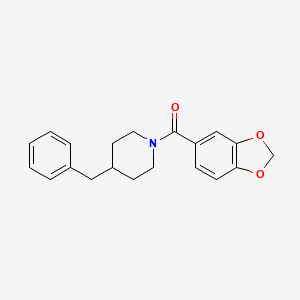
dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple approaches. One notable method involves the Hantzsch condensation reaction promoted by microwave irradiation in the presence of iodine under solvent-free conditions, which leads to efficient synthesis of structurally diverse dihydropyridine derivatives (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009). This process demonstrates the compound's synthesis through the combination of aromatic aldehydes, cyclic 1,3-carbonyls, and arylamines with dimethyl acetylenedicarboxylate, indicating a versatile pathway for producing various dihydropyridine derivatives.
Molecular Structure Analysis
The molecular structure of dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds has been extensively studied. Structural elucidation is typically achieved through spectroscopic methods, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and X-ray crystallography. These methods provide detailed insights into the molecule's structure, including bond lengths, angles, and the overall molecular conformation, contributing to a deeper understanding of its chemical behavior (Yi Li, Yuanyuan Liu, Xuejuan Chen, Xiaohui Xiong, Fang-shi Li, 2014).
Chemical Reactions and Properties
Dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, its reaction with dimethyl acetylenedicarboxylate in the presence of catalytic amounts of pyridine leads to the formation of fused α-methylene-γ-butyrolactone derivatives, showcasing its potential in synthesizing complex organic structures (I. Yavari, Zinatossadat Hossaini, 2006).
Physical Properties Analysis
The physical properties of dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and applications. These properties are typically determined through experimental measurements and contribute to the compound's characterization and application in various fields.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards different reagents, are essential for its application in chemical synthesis and other areas. Studies have shown that the compound's structure greatly influences its chemical properties, such as enantioselectivity in reactions catalyzed by enzymes like Candida rugosa lipase, indicating its potential for application in asymmetric synthesis and pharmaceutical development (A. Sobolev, M. Franssen, B. Vigante, B. Cekavicus, R. Zhalubovskis, H. Kooijman, A. Spek, G. Duburs, A. de Groot, 2002).
科学的研究の応用
Enantioselectivity in Kinetic Resolution
A study by Sobolev et al. (2002) delves into the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolutions, involving derivatives of 1,4-dihydropyridine. The research found that specific modifications could achieve high enantiomeric ratios, indicating the potential for producing enantiomerically pure compounds for further applications (Sobolev et al., 2002).
Antileukemic Activity
Anderson and Corey (1977) investigated the synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters, demonstrating the potential for these compounds in medical research, particularly in developing treatments for leukemia (Anderson & Corey, 1977).
Preparation of New Nitrogen-Bridged Heterocycles
Kakehi et al. (1994) focused on the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, exploring the chemical behavior of these compounds and their potential applications in developing new heterocyclic compounds with unique properties (Kakehi, Ito, Mitani, & Kanaoka, 1994).
Synthesis of α-Methylene-γ-Butyrolactone Derivatives
The reaction between dimethyl acetylenedicarboxylate and various phenols in the presence of catalytic amounts of pyridine was studied by Yavari and Hossaini (2006), leading to the synthesis of fused α-methylene-γ-butyrolactone derivatives. This research highlights the versatility of dimethyl acetylenedicarboxylate in synthetic organic chemistry (Yavari & Hossaini, 2006).
Vinylphosphonium Salt Mediated Synthesis
Yavari et al. (2002) explored the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives using vinylphosphonium salt, offering insights into new synthetic pathways and the potential for developing novel compounds with unique structures and properties (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).
特性
IUPAC Name |
dimethyl 1-methyl-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-6-8-12(11)15-13(16(19)21-3)9-18(2)10-14(15)17(20)22-4/h5-10,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJGUAMCUXTLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)


![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)
